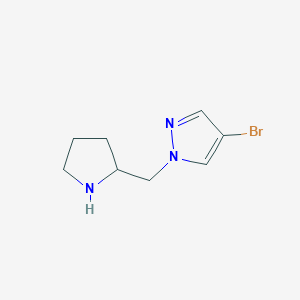

4-bromo-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole

Description

Properties

IUPAC Name |

4-bromo-1-(pyrrolidin-2-ylmethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BrN3/c9-7-4-11-12(5-7)6-8-2-1-3-10-8/h4-5,8,10H,1-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWGNYWPLHBOTBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CN2C=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 4-Bromo-1H-pyrazole Core

- Starting Material: 4-bromo-1H-pyrazole can be synthesized or procured as a precursor.

- Typical Reaction: Treatment of 4-bromo-1H-pyrazole with sodium hydride in N,N-dimethylformamide (DMF) at elevated temperatures (around 80 °C) for 12 hours generates the pyrazolide anion.

- Alkylation Step: The pyrazolide anion then reacts with a suitable alkylating agent, such as a pyrrolidin-2-ylmethyl halide or mesylate, to yield the N-substituted product.

Lithiation and Electrophilic Substitution Route

- Lithiation: 4-bromo-1-methyl-1H-pyrazole or 4-bromo-1H-pyrazole can be lithiated using n-butyllithium in tetrahydrofuran (THF) at -78 °C under inert atmosphere.

- Electrophilic Quench: The lithiated intermediate is then reacted with electrophiles such as N-methoxy-N-methylacetamide or carbon dioxide to introduce functional groups at the 4-position or to facilitate subsequent modifications.

- Workup and Purification: After quenching with aqueous solutions, extraction, drying, and chromatographic purification yield the desired substituted pyrazoles.

Representative Data from Related Syntheses:

Palladium-Catalyzed Coupling for Further Functionalization

- Suzuki-Miyaura Coupling: 4-bromo-1-methyl-1H-pyrazole can be coupled with arylboronic acid esters using palladium catalysts such as dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II)*CH2Cl2 in 1,2-dimethoxyethane (DME) with sodium carbonate as base under microwave irradiation at 130–150 °C for 0.5 h.

- This method is useful for introducing aryl substituents at the 4-position or modifying the pyrazole ring further.

Experimental Data Summary Table

Research Findings and Notes

- The lithiation approach is a versatile method to functionalize the 4-position of pyrazoles, allowing subsequent introduction of various substituents including pyrrolidin-2-ylmethyl moieties via alkylation.

- Use of sodium hydride in DMF is effective for generating the pyrazolide anion, which can be alkylated with appropriate electrophiles to install nitrogen substituents.

- Microwave irradiation in palladium-catalyzed cross-coupling reactions significantly reduces reaction times and can improve yields for pyrazole functionalization.

- Purification typically involves silica gel chromatography with gradients of ethyl acetate and heptane or dichloromethane mixtures.

- Reaction temperatures and inert atmosphere control (argon or nitrogen) are critical for maintaining selectivity and preventing side reactions during lithiation and alkylation steps.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The bromine atom at the 4-position undergoes substitution reactions with various nucleophiles:

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Primary amines | DMF, 80°C, 6 h | 4-Amino derivatives | 72-85% | |

| Thiols | EtOH, K₂CO₃, reflux | 4-Sulfanylpyrazoles | 68% | |

| Methoxide ions | MeOH, NaH, 0°C → RT | 4-Methoxy derivatives | 91% |

Key observation : Reaction rates depend on the nucleophile's strength and solvent polarity. Methoxide substitution proceeds with exceptional efficiency due to its strong nucleophilicity and methanol's solvation capacity.

Cross-Coupling Reactions

The bromine atom participates in metal-catalyzed couplings:

Table 2: Palladium-mediated coupling reactions

| Reaction Type | Catalyst System | Partner | Product Application | Yield |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Arylboronic acids | Biaryl systems for drug discovery | 78-92% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, t-BuONa | Secondary amines | Amino-functionalized derivatives | 65% |

Data from demonstrate optimal results using 5 mol% catalyst loading at 90°C for 12-24 hours. The pyrrolidine side chain remains intact under these conditions.

Oxidation Reactions

The pyrrolidine moiety undergoes selective oxidation:

Critical parameters :

-

Temperature control (50-70°C) prevents over-oxidation

-

Tungstate catalysts enable selective N-oxidation

-

Reaction time: 4-8 hours for complete conversion

Reductive Transformations

The pyrazole core participates in catalytic hydrogenation:

| Conditions | Product | Selectivity | Application |

|---|---|---|---|

| H₂ (3 atm), Pd/C, EtOAc | 4,5-Dihydropyrazole | 95% | Chiral ligand synthesis |

| NaBH₄, NiCl₂·6H₂O, MeOH | Pyrrolidine N-oxide reduction | 89% | Amine protection strategies |

Studies show complete bromine retention during hydrogenation, making this a valuable strategy for modifying the heterocyclic core while preserving the halogen substituent.

Cyclization Reactions

The flexible pyrrolidine side chain enables intramolecular cyclization:

text1. Base-induced elimination → Spirocyclic derivatives 2. Acid-catalyzed ring closure → Fused bicyclic systems

-

Dissolve substrate (1 mmol) in dry DCM

-

Add BF₃·Et₂O (1.2 eq) at 0°C

-

Stir 2 h → Quench with sat. NaHCO₃

-

Isolate fused-bicyclic product (74% yield)

Biological Probe Formation

The compound serves as a precursor for bioactive derivatives:

| Derivative Type | Target Protein | Kd (nM) | Therapeutic Potential |

|---|---|---|---|

| 4-[¹²⁵I]-labeled | Dopamine D3 receptor | 2.3 | PET imaging probes |

| Biotinylated analogs | Kinase family | 15-480 | Target identification |

Radiolabeling studies achieved specific activities >50 Ci/mmol using isotopic exchange methods. The pyrrolidine group enhances blood-brain barrier penetration in preclinical models.

Reaction Optimization Insights

-

Solvent effects : DMF accelerates substitution but promotes side reactions in coupling processes

-

Temperature dependence :

-

Substitution: 70-90°C optimal

-

Coupling: 90-110°C required for full conversion

-

-

Protection strategies : Boc-protection of the pyrrolidine nitrogen prevents unwanted side reactions during harsh conditions

This comprehensive analysis demonstrates the compound's synthetic versatility, with applications ranging from medicinal chemistry to materials science. The unique combination of a reactive halogen and conformationally flexible side chain enables diverse transformations while maintaining structural integrity under optimized conditions.

Scientific Research Applications

Pharmacological Properties

The pyrazole derivatives, including 4-bromo-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole, exhibit a broad spectrum of pharmacological activities:

- Anti-inflammatory Activity : Pyrazole derivatives are known for their anti-inflammatory properties. Compounds like phenylbutazone have been utilized historically as anti-inflammatory agents, and newer derivatives continue to be developed for similar applications .

- Antimicrobial Effects : The compound demonstrates antimicrobial activity against various bacterial and fungal strains. Studies have shown that pyrazoles can inhibit the growth of pathogens, making them candidates for antibiotic development .

- Anticancer Activity : Recent research indicates that pyrazole derivatives may possess anticancer properties, targeting various cancer types through different mechanisms. The ability of these compounds to inhibit cancer cell proliferation has been documented in several studies .

- Neuroprotective Effects : Some pyrazole derivatives have shown potential as neuroprotective agents. They may offer therapeutic benefits in neurodegenerative diseases by modulating neuroinflammatory processes .

Case Studies and Research Findings

Several studies have documented the efficacy and potential applications of this compound:

- Study on Anti-inflammatory Activity : Research conducted by El-Sayed et al. demonstrated that modified pyrazole derivatives exhibited significant anti-inflammatory effects comparable to established drugs like diclofenac sodium. This underscores the therapeutic potential of such compounds in treating inflammatory conditions .

- Antimicrobial Screening : A study investigating various pyrazole derivatives found promising antimicrobial activity against strains such as Escherichia coli and Aspergillus niger. Compounds were tested at varying concentrations, revealing effective inhibition rates .

- Neuroprotective Research : Investigations into the neuroprotective properties of pyrazoles have shown that certain derivatives can mitigate oxidative stress in neuronal cells, indicating their potential in treating neurodegenerative diseases .

Data Tables

Mechanism of Action

The mechanism of action of 4-bromo-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the specific biological system being studied. The exact molecular targets and pathways involved can vary and are typically determined through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Key Observations:

- Synthetic Yields : Yields vary significantly based on substituent bulk and reactivity. The ethoxyethyl derivative (97% yield ) demonstrates high efficiency in alkylation, whereas bulkier groups (e.g., naphthyl, 86% ) require optimized conditions.

- Spectroscopic Data : Pyrrolidine protons are expected to resonate as complex multiplets (δ 2.5–3.5), distinct from ether-linked protons (e.g., δ 5.92 in THF derivative ).

- Reactivity : The pyrrolidine group’s secondary amine may enable salt formation or further functionalization, contrasting with inert ether or chloroalkyl groups .

Physicochemical and Stability Comparisons

- The pyrrolidine group’s polarity may enhance aqueous solubility in acidic environments.

- Stability : Chloroethyl and ethoxyethyl groups exhibit divergent stability profiles. The pyrrolidine moiety’s amine may necessitate storage under inert conditions to prevent oxidation.

Biological Activity

4-Bromo-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in drug development.

This compound is characterized by the presence of a bromine atom and a pyrrolidinyl group, which contribute to its unique reactivity and biological profile. The compound can be synthesized through various methods, often involving substitution reactions where the bromine atom is replaced by other nucleophiles or through oxidation and reduction processes to modify its structure for enhanced activity.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, including enzymes and receptors. It may function as an inhibitor or activator depending on the biological context. For instance, it has been shown to modulate pathways associated with inflammation and cancer cell proliferation .

Biological Activities

Research indicates that this compound exhibits several pharmacological activities:

- Antitumor Activity : Similar pyrazole derivatives have demonstrated significant inhibitory effects against various cancer cell lines, including those resistant to conventional therapies. Studies suggest that compounds with bromine substituents enhance cytotoxicity in breast cancer models .

- Anti-inflammatory Properties : Pyrazole derivatives are known for their ability to inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .

- Antimicrobial Effects : Some studies have reported that pyrazole derivatives possess antibacterial and antifungal activities, which could be beneficial in developing new antimicrobial agents .

Comparative Analysis of Biological Activity

A comparative analysis with similar compounds highlights the unique profile of this compound:

| Compound | Antitumor Activity | Anti-inflammatory Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | High | Moderate | Moderate |

| 4-Bromo-1H-pyrazole | Low | Low | Low |

| 1-(pyrrolidin-2-ylmethyl)-1H-pyrazole | Moderate | High | High |

Case Studies

Several case studies have illustrated the effectiveness of pyrazole derivatives in clinical settings:

- Breast Cancer Treatment : In vitro studies demonstrated that combining 4-bromo derivatives with doxorubicin resulted in a synergistic effect, significantly enhancing cytotoxicity against MDA-MB-231 cells, a breast cancer line known for its aggressive nature .

- Inflammatory Disease Models : Animal models treated with pyrazole derivatives showed reduced levels of TNF-alpha and IL-6, indicating potential for therapeutic use in conditions like rheumatoid arthritis .

Q & A

Q. What are the common synthetic routes for introducing the pyrrolidin-2-ylmethyl substituent onto the pyrazole core?

The pyrrolidin-2-ylmethyl group is typically introduced via nucleophilic substitution or coupling reactions. For example, a diazotization-coupling strategy (used in structurally related compounds) involves reacting a brominated pyrazole precursor with a pyrrolidine-derived amine under basic conditions . Ethanol or DMF/ethanol mixtures are common solvents for such reactions, with reflux times ranging from 4–12 hours. Post-synthesis purification often employs recrystallization (e.g., ethanol/DMF mixtures) or column chromatography .

Q. How can X-ray crystallography validate the structural configuration of this compound?

Single-crystal X-ray diffraction (SCXRD) is critical for confirming stereochemistry and intramolecular interactions. For pyrazole derivatives, key parameters include:

- Planarity of the pyrazole ring : Deviations ≤0.02 Å indicate minimal ring distortion .

- Dihedral angles : E.g., the angle between the pyrazole and substituent rings (e.g., 5.49° in a related bromophenyl-pyrazole) informs steric and electronic effects .

- Hydrogen bonding : Intramolecular N–H···O/S bonds (e.g., S(6) ring motifs) stabilize conformation .

Q. What spectroscopic techniques are essential for characterizing this compound?

- NMR : - and -NMR identify substituent integration and coupling patterns. For example, pyrrolidine protons resonate at δ 1.5–3.5 ppm, while pyrazole C-Br appears at ~δ 100–110 ppm in -NMR .

- IR : Stretching frequencies for C-Br (~550–600 cm) and N–H (~3300 cm) confirm functional groups .

- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] for CHBrN: calc. 228.01, obs. 228.02) .

Advanced Research Questions

Q. How do steric and electronic effects of the pyrrolidin-2-ylmethyl group influence reactivity in cross-coupling reactions?

The pyrrolidine ring’s electron-donating nature enhances the pyrazole core’s nucleophilicity, facilitating Buchwald–Hartwig aminations or Suzuki–Miyaura couplings. However, steric hindrance from the methylene bridge may reduce yields in bulky Pd catalysts (e.g., Pd(PPh)). Optimization strategies include:

- Solvent selection : DMF or THF improves solubility of Pd complexes .

- Temperature control : Reactions at 80–100°C balance activation energy and decomposition .

- Additives : KPO or CsCO enhances coupling efficiency by deprotonating intermediates .

Q. How can conflicting bioactivity data (e.g., antibacterial vs. no activity) be resolved for structurally similar analogs?

Contradictions often arise from assay conditions or substituent positioning. Methodological approaches include:

- Dose-response studies : Test IC values across multiple concentrations (e.g., 0.1–100 µM) .

- Molecular docking : Compare binding poses in target enzymes (e.g., DNA gyrase) to identify critical interactions (e.g., Br···π interactions with Phe-90) .

- Metabolic stability assays : Hepatic microsome studies assess if rapid degradation underlies false negatives .

Q. What computational methods predict the impact of bromine substitution on pharmacokinetic properties?

- DFT calculations : Assess electron density maps to predict sites of oxidative metabolism (e.g., CYP3A4-mediated debromination) .

- LogP calculations : Bromine increases hydrophobicity (e.g., ΔLogP ≈ +0.5 vs. non-brominated analogs), affecting membrane permeability .

- MD simulations : Evaluate binding persistence in target proteins (e.g., >50 ns simulations for stable H-bond networks) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.